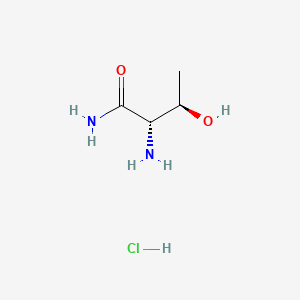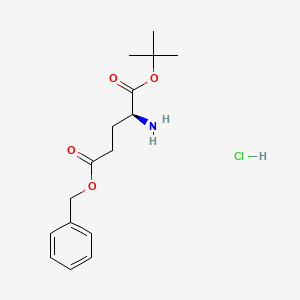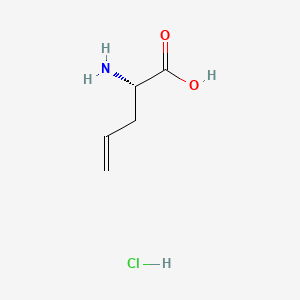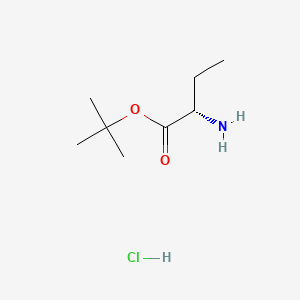
H-Leu-nhnh-Z tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
H-Leu-nhnh-Z tfa is a useful research compound. Its molecular formula is C14H21N3O3 · C2HF3O2 and its molecular weight is 393.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphism Studies
- Research on sheep in Gansu province investigated polymorphisms of Tf and Alb loci, using techniques that might involve TFA derivatives in the analytical process (Zhao Cheng-yin, 2001).
Environmental Impacts of TFA Derivatives
- A study assessed the environmental effects of the degradation of 2,3,3,3-Tetrafluoropropene into TFA from its use in automobile air conditioners, highlighting the persistence and potential ecological risks of TFA in aquatic environments (Ziyuan Wang et al., 2018).
Therapeutic Research
- Investigation into the total flavanol glycosides (TFA) from Abacopteris penangiana revealed its antioxidant and anti-inflammatory properties, suggesting applications in treating chronic non-bacterial prostatitis (Xian-Zhe Yang et al., 2014).
Photocatalytic Applications
- A study demonstrated water-soluble molecules, including TFA, as co-catalysts to accelerate hole transfer for enhanced photocatalytic H2 evolution, showing the utility of TFA in photocatalysis (Wentuan Bi et al., 2015).
Atmospheric and Environmental Chemistry
- Research on the formation and deposition of TFA from emissions of hydrofluoroolefins (like HFO-1234yf) in different regions, including China and the Middle East, provides insights into the environmental behavior and potential impacts of TFA derivatives (L. M. David et al., 2021).
Properties
IUPAC Name |
benzyl N-[[(2S)-2-amino-4-methylpentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7)/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOXFVJOMSSDEY-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

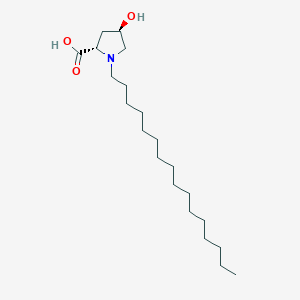
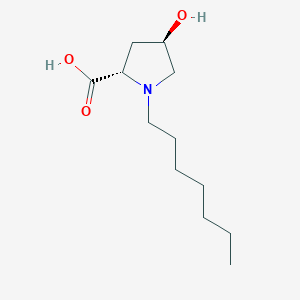

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)

